molecular formula C8H6ClF3O B1350632 2-Chloro-3-(trifluoromethyl)benzyl alcohol CAS No. 261763-20-6

2-Chloro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1350632
M. Wt: 210.58 g/mol
InChI Key: MQUXXVLMXCHGDZ-UHFFFAOYSA-N
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Description

“2-Chloro-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 261763-20-61. It has a molecular weight of 210.581 and its IUPAC name is [2-chloro-3-(trifluoromethyl)phenyl]methanol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Chloro-3-(trifluoromethyl)benzyl alcohol”. However, there are references to the synthesis of related trifluoromethylpyridines2.



Molecular Structure Analysis

The InChI code for “2-Chloro-3-(trifluoromethyl)benzyl alcohol” is 1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H21. This code provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Chloro-3-(trifluoromethyl)benzyl alcohol”. However, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation3.



Physical And Chemical Properties Analysis

The compound is a solid-crystal at ambient temperature1. It has a purity of 98%1. Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.


Scientific Research Applications

Benzylation of Alcohols

  • Mix-and-Heat Benzylation of Alcohols : A study by Poon and Dudley (2006) explored the use of a stable, neutral organic salt, specifically 2-benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers upon warming. This process was effective for a wide range of alcohols, yielding good to excellent results (Poon & Dudley, 2006).

Synthesis of Trifluoromethyl Compounds

  • Synthesis of Trifluoromethyl Derivatives : Duan and Chen (1994) described a method for synthesizing benzyl, prop-2-ynyl, and ally chlorodifluoroacetates, which when decomposed in the presence of copper(I) iodide, yielded trifluoromethyl derivatives. This process involves a trifluoromethylation–dehydroxylation mechanism (Duan & Chen, 1994).

Reduction of Alcohols

  • Direct Reduction of Alcohols : Yasuda et al. (2001) discussed a method for directly reducing benzylic alcohols, among others, using chlorodiphenylsilane as a hydride source. This process was shown to be highly chemoselective and effective for various types of alcohols (Yasuda et al., 2001).

Photocatalytic Oxidation

  • Selective Photocatalytic Oxidation : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-(trifluoromethyl)benzyl alcohol, using a TiO2 photocatalyst under an O2 atmosphere. This method worked under both UV-light and visible light, showcasing a unique surface complex formation (Higashimoto et al., 2009).

Catalytic Secondary Benzylation

  • Catalytic Secondary Benzylation Using Benzyl Alcohols : Noji et al. (2003) described a process using secondary benzyl alcohol and metal triflate (e.g., La, Yb, Sc, and Hf triflate) for effective secondary benzylation of various nucleophiles. This method demonstrated the possibility of using secondary benzyl alcohols with acid-sensitive functional groups for alkylation (Noji et al., 2003).

Alcohol Protection Using Benzylation

  • Protection of Alcohols Using Benzylation : Poon, Albiniak, and Dudley (2007) explored alcohol protection techniques, specifically using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate for the benzylation of alcohols, a process related to the Williamson ether synthesis (Poon, Albiniak, & Dudley, 2007).

Safety And Hazards

Future Directions

The future directions of “2-Chloro-3-(trifluoromethyl)benzyl alcohol” are not clearly mentioned in the available resources. However, trifluoromethyl group-containing compounds have been found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA)2. This suggests that “2-Chloro-3-(trifluoromethyl)benzyl alcohol” and similar compounds could have potential applications in the development of new drugs.


Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXXVLMXCHGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380775
Record name 2-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)benzyl alcohol

CAS RN

261763-20-6
Record name 2-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-20-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium borohydride (2.54 g, 67.1 mmol) was added to a solution of 2-chloro-3-(trifluoromethyl)benzaldehyde (purchased at Interchim, cat. # 21117, 10.0 g, 47.9 mmol) in a mixture of DCM (40 ml) and 2-propanol (20 ml), while the mixture was cooled with a water bath. The reaction mixture was stirred for 16 hours at room temperature. At 0° C., a 10% aqueous solution of sodium hydrogensulphate (20 ml) was added dropwise. The reaction mixture was diluted with DCM (100 ml) and water (100 ml). The phases were separated. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo to give 9.37 g of crude (2-chloro-3-(trifluoromethyl)phenyl)methanol, which was used for the next step without further purification.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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